2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a chlorothiophene moiety. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-chlorothiophene-3-boronic acid with a suitable diol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as palladium, which facilitates the formation of the boronic ester. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorothiophen-2-yl)ethanone
- Methyl 2-(4-chlorothiophen-3-yl)-2-methylpropanoate
- Methyl 2-(4-chlorothiophen-3-yl)acetate
Uniqueness
2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its boronic ester structure, which imparts distinct reactivity and versatility in organic synthesis. Unlike other similar compounds, it can participate in a wide range of reactions, including Suzuki-Miyaura coupling, making it a valuable reagent in the synthesis of complex molecules.
Properties
IUPAC Name |
2-(4-chlorothiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2S/c1-9(2)5-12-10(13-6-9)7-3-14-4-8(7)11/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNSZVMGPDQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CSC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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